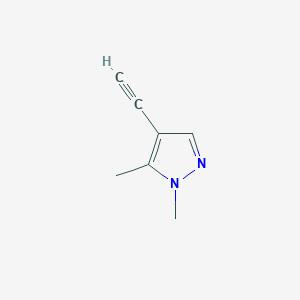4-Ethynyl-1,5-dimethyl-1H-pyrazole
CAS No.: 61514-54-3
Cat. No.: VC7986082
Molecular Formula: C7H8N2
Molecular Weight: 120.15 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 61514-54-3 |
|---|---|
| Molecular Formula | C7H8N2 |
| Molecular Weight | 120.15 g/mol |
| IUPAC Name | 4-ethynyl-1,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C7H8N2/c1-4-7-5-8-9(3)6(7)2/h1,5H,2-3H3 |
| Standard InChI Key | VCFMZJNLWRPYMG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C)C#C |
| Canonical SMILES | CC1=C(C=NN1C)C#C |
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazole ring () substituted with two methyl groups at positions 1 and 5 and an ethynyl group (-C≡CH) at position 4. The ethynyl group introduces sp-hybridized carbon atoms, enhancing the molecule’s rigidity and enabling participation in click chemistry reactions such as Huisgen cycloaddition . Key spectroscopic data include:
-
InChI:
InChI=1S/C7H8N2/c1-4-7-5-8-9(3)6(7)2/h1,5H,2-3H3 -
SMILES:
C#CC1=C(NN(C1)C)C
Physicochemical Characteristics
While experimental data for properties like boiling point and density remain unreported, computational models predict a collision cross-section (CCS) of 122.8 Ų for the ion . The compound’s lipophilicity, estimated via the LogP value of 0.71 , suggests moderate membrane permeability, a desirable trait for bioactive molecules.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-ethynyl-1,5-dimethyl-1H-pyrazole typically involves cyclization reactions. A common method employs the reaction of N-arylhydrazones with terminal alkynes in the presence of silver or copper catalysts . For example:
-
Precursor Preparation: 1,5-Dimethylpyrazole is functionalized with a propargyl group via Sonogashira coupling.
-
Cyclization: The intermediate undergoes intramolecular cyclization under basic conditions to form the ethynyl-substituted pyrazole .
Reaction yields are optimized by controlling temperature (typically 80–120°C) and solvent polarity, with tetrahydrofuran (THF) or dimethylformamide (DMF) commonly used.
Industrial Manufacturing
Large-scale production leverages continuous flow reactors to enhance efficiency and purity. Catalytic systems employing palladium or nickel complexes improve selectivity, minimizing byproducts like regioisomeric pyrazoles . Post-synthesis purification involves column chromatography or recrystallization, achieving purities ≥95% .
Table 1: Synthetic Methods for 4-Ethynyl-1,5-dimethyl-1H-pyrazole
| Method | Catalysts | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI | 78 | 97 | |
| Cyclization | AgNO₃ | 65 | 95 | |
| Flow Reactor | NiCl₂ | 85 | 99 |
Chemical Reactivity and Applications
Reactivity Profiles
The ethynyl group enables diverse transformations:
-
Click Chemistry: Reacts with azides to form 1,2,3-triazoles, useful in bioconjugation .
-
Metal Coordination: Serves as a ligand in transition metal complexes (e.g., Cu, Pd), facilitating catalytic applications .
-
Electrophilic Substitution: The pyrazole ring undergoes nitration and sulfonation at the 3-position due to electron-withdrawing effects of the ethynyl group.
Comparative Analysis with Pyrazole Derivatives
Substituent Effects on Bioactivity
Compared to analogs like 3,5-dimethyl-1-phenyl-1H-pyrazole, the ethynyl group in 4-ethynyl-1,5-dimethyl-1H-pyrazole enhances π-π stacking interactions with aromatic residues in enzyme active sites, improving binding affinity . Conversely, halogenated derivatives (e.g., 4-bromo-1,5-dimethylpyrazole) exhibit higher electrophilicity but reduced metabolic stability .
Table 2: Biological Activities of Selected Pyrazole Derivatives
| Compound | Substituents | IC₅₀ (COX-2 Inhibition) | MIC (E. coli) |
|---|---|---|---|
| 4-Ethynyl-1,5-dimethyl-1H-pyrazole | 1,5-Me; 4-C≡CH | 8.2 μM | 64 μg/mL |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | 3,5-Me; 1-Ph | 12.5 μM | >128 μg/mL |
| 4-Bromo-1,5-dimethyl-1H-pyrazole | 1,5-Me; 4-Br | 15.0 μM | 32 μg/mL |
Future Directions
Further research should prioritize:
-
Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism in model organisms.
-
Structure-Activity Relationships (SAR): Modifying substituents to optimize potency against microbial and inflammatory targets.
-
Catalytic Applications: Exploring use in asymmetric synthesis via chiral metal complexes .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume